Alpha-Amanitin

Description

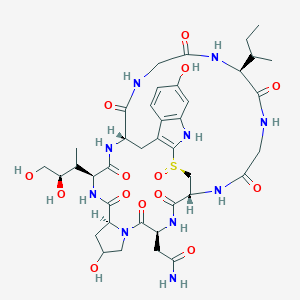

This compound or α-amanitin is a cyclic peptide of eight amino acids. It is possibly the most deadly of all the amatoxins, toxins found in several members of the Amanita genus of mushrooms, one being the Death cap (Amanita phalloides) as well as the Destroying angel, a complex of similar species, principally A. virosa and A. bisporigera. It is also found in the mushrooms Galerina marginata and Conocybe filaris. (L993)

A cyclic octapeptide with a thioether bridge between the cystine and tryptophan. It inhibits RNA POLYMERASE II. Poisoning may require LIVER TRANSPLANTATION.

Properties

Key on ui mechanism of action |

/IN COMPARISON WITH THE PHALLOTOXINS/...THE LONG DELAYED HEPATOTOXIC RESPONSE SEEN IN HUMAN POISONINGS...IS MORE LIKELY DUE TO...ALPHA-, BETA-, & GAMMA-AMANITIN, ESPECIALLY THE ALPHA COMPONENT. THESE SO-CALLED AMATOXINS...ARE MORE TOXIC THAN THE PHALLOTOXINS, &, UNLIKE THE LATTER, THEY DAMAGE THE NUCLEOLUS & LATER THE NUCLEUS OF LIVER CELLS. |

|---|---|

CAS No. |

23109-05-9 |

Molecular Formula |

C39H54N10O14S |

Molecular Weight |

919.0 g/mol |

IUPAC Name |

2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide |

InChI |

InChI=1S/C39H54N10O14S/c1-4-16(2)31-36(60)42-11-29(55)43-25-15-64(63)38-21(20-6-5-18(51)7-22(20)46-38)9-23(33(57)41-12-30(56)47-31)44-37(61)32(17(3)27(53)14-50)48-35(59)26-8-19(52)13-49(26)39(62)24(10-28(40)54)45-34(25)58/h5-7,16-17,19,23-27,31-32,46,50-53H,4,8-15H2,1-3H3,(H2,40,54)(H,41,57)(H,42,60)(H,43,55)(H,44,61)(H,45,58)(H,47,56)(H,48,59)/t16-,17-,19+,23-,24-,25-,26-,27-,31-,32-,64+/m0/s1 |

InChI Key |

CIORWBWIBBPXCG-SXZCQOKQSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2C[S@](=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)O |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O |

Color/Form |

NEEDLES FROM METHANOL |

melting_point |

254-255 °C |

Other CAS No. |

23109-05-9 |

physical_description |

Solid; [Merck Index] Faintly beige powder; [MSDSonline] |

Pictograms |

Acute Toxic; Health Hazard |

Synonyms |

Alpha Amanitin Alpha Amanitine Alpha-Amanitin Alpha-Amanitine |

Origin of Product |

United States |

Foundational & Exploratory

Alpha-Amanitin discovery and historical context

An In-Depth Technical Guide to the Discovery and Historical Context of α-Amanitin

Introduction

Alpha-Amanitin (α-Amanitin) is a bicyclic octapeptide toxin renowned for its extreme lethality and its pivotal role as a research tool in molecular biology.[1] Isolated from several species of the Amanita genus of mushrooms, most notably the death cap (Amanita phalloides), it is responsible for the majority of fatal mushroom poisonings worldwide.[1] Its high specificity as an inhibitor of a key eukaryotic enzyme has made it an invaluable molecule for studying the processes of gene transcription. This guide provides a comprehensive overview of the discovery of α-amanitin, its historical context, its mechanism of action, and the experimental methodologies that have been central to its study.

Historical Context and Discovery

The investigation into the toxic components of Amanita phalloides has a rich history centered around the work of German chemist Heinrich Wieland, a 1927 Nobel laureate in Chemistry for his research into bile acids, and his son Theodor Wieland.[1][2] The early 20th century saw initial efforts to understand the chemical nature of the mushroom's toxins.

-

1937: The first class of toxins from the death cap, the phallotoxins, were isolated by Feodor Lynen and Ulrich Wieland, who were students and relatives of Heinrich Wieland. Phalloidin was the first of these to be identified.

-

1941: Heinrich Wieland and his student Rudolf Hallermayer successfully isolated and crystallized the far more potent group of toxins, the amatoxins, including the principal component, α-amanitin.[2]

-

Post-1941: Theodor Wieland continued his father's work, leading the efforts to elucidate the complex bicyclic structure of the amatoxins and synthesizing numerous analogues to probe structure-activity relationships.[3][4]

This foundational work laid the groundwork for understanding the molecular basis of Amanita toxicity and provided science with a powerful new molecular probe.

Mechanism of Action: Inhibition of RNA Polymerase II

The toxicity of α-amanitin stems from its potent and highly specific inhibition of eukaryotic DNA-dependent RNA polymerase II (Pol II).[5] This enzyme is responsible for transcribing DNA into messenger RNA (mRNA), the template for protein synthesis. By halting mRNA production, α-amanitin effectively shuts down all protein synthesis, leading to cell death.[6]

The sensitivity of eukaryotic RNA polymerases to α-amanitin is distinct, a property that is widely exploited in research to differentiate their activities in vitro:[1][7]

-

RNA Polymerase I , which synthesizes ribosomal RNA (rRNA), is insensitive.[1][7][8]

-

RNA Polymerase II is highly sensitive and is inhibited by very low concentrations of the toxin.[1][7]

-

RNA Polymerase III , responsible for transcribing transfer RNA (tRNA) and 5S rRNA, is moderately sensitive.[1][7]

α-Amanitin binds to the "bridge helix" of the largest subunit of RNA polymerase II.[1] This interaction does not block the binding of nucleotides but physically impedes the translocation of the polymerase along the DNA template, thus preventing the elongation of the nascent RNA chain.[1] The binding is extremely tight, with a dissociation constant (Kd) in the nanomolar range (~10⁻⁹ M), making the inhibition essentially irreversible under physiological conditions.[9][10]

Quantitative Toxicological and Inhibition Data

The potency of α-amanitin is reflected in its low lethal dose and its high affinity for RNA polymerase II. The following tables summarize key quantitative data.

Table 1: Lethal Dose (LD50) of α-Amanitin in Various Species

| Species | Route of Administration | LD50 (mg/kg body weight) | Citation(s) |

| Human (estimated) | Oral | ~0.1 | [11][12] |

| Mouse | Intraperitoneal | 0.742 | [13] |

| Mouse | Intravenous | 0.327 | [13] |

| Rat (Wistar) | Oral | 0.2 | [12] |

| Rat | Oral | 100 µg/kg (0.1 mg/kg) | [1] |

| Rabbit | - | 0.1 - 0.2 | [11] |

| Guinea Pig | - | 0.05 - 0.1 | [11] |

| Dog | - | 0.1 | [11] |

| Cat | - | 0.5 | [11] |

Table 2: Inhibition of Eukaryotic RNA Polymerases by α-Amanitin

| Enzyme | Sensitivity | 50% Inhibition Concentration (in vitro) | Citation(s) |

| RNA Polymerase I | Insensitive / Resistant | > 600 µg/mL | [6][14][15] |

| RNA Polymerase II | Highly Sensitive | ~1 µg/mL | [1][7] |

| RNA Polymerase III | Moderately Sensitive | ~10 µg/mL | [1][7] |

Note: Sensitivity can vary between species. For example, yeast RNA polymerase I shows some inhibition at high concentrations, while yeast Pol III is more resistant than its vertebrate counterpart.[6][14][15]

Signaling Pathways Affected by α-Amanitin

The cellular response to the transcriptional arrest induced by α-amanitin involves the activation of stress-signaling pathways, primarily leading to programmed cell death (apoptosis). A key player in this process is the tumor suppressor protein p53.

When transcription is stalled, cellular stress signals lead to the stabilization and accumulation of p53.[16] Activated p53 can then initiate the intrinsic pathway of apoptosis by transcriptionally upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[17][18] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade, culminating in cell death.[16][17]

Caption: p53-mediated apoptotic pathway induced by α-amanitin.

Experimental Protocols and Workflows

Early Isolation and Detection Methods

1. The Meixner Test (Wieland Test) This qualitative colorimetric test was an early method for detecting amatoxins directly from mushroom tissue.[19] It relies on the reaction of amatoxins with lignin (B12514952) in the presence of a strong acid.[2]

-

Protocol:

-

Press a small piece of fresh mushroom onto a piece of lignin-containing paper (e.g., newsprint) to transfer the juice.[2]

-

Allow the spot to air-dry completely.[2]

-

Add a single drop of concentrated hydrochloric acid to the dried spot.[2]

-

Observation: The development of a blue color within 5-20 minutes indicates the presence of amatoxins.[2] A negative result is not definitive proof of edibility.[2]

-

2. Early Isolation Protocol (General Principles) The original protocols developed by Wieland and colleagues involved multi-step extraction and purification from large quantities of A. phalloides. While specific details evolved, the general workflow was as follows:

-

Extraction: Dried and powdered mushrooms were extracted with an aqueous solvent like methanol/water.

-

Solvent Partitioning: The crude extract was subjected to partitioning between different immiscible solvents to remove lipids and other non-polar compounds.

-

Chromatography: Early forms of column chromatography, likely using adsorbents like alumina (B75360) or silica, were used to separate the different toxin families (amatoxins and phallotoxins).

-

Crystallization: The enriched fractions containing α-amanitin were concentrated, and the toxin was purified to homogeneity through repeated crystallization.

Modern Extraction and Analysis Workflow

Modern methods rely on high-performance liquid chromatography (HPLC) for the separation and quantification of α-amanitin from biological samples.[20][21]

Caption: Modern workflow for α-amanitin extraction and quantification.

Assay for RNA Polymerase II Inhibition

The biological activity of α-amanitin is typically measured by its ability to inhibit transcription in an in vitro or cell-based assay. A common method involves measuring the incorporation of radiolabeled nucleotides into newly synthesized RNA.

-

Principle: A cell-free system containing purified RNA polymerase II, a DNA template, and nucleotide triphosphates (including one radiolabeled, e.g., ³H-UTP) is prepared. The reaction is initiated, and after a set time, the amount of radioactivity incorporated into acid-precipitable RNA is measured.

-

Protocol Outline:

-

Prepare reaction mixtures containing buffer, DNA template, RNA Polymerase II, and NTPs (with ³H-UTP).

-

Add varying concentrations of α-amanitin to a series of reaction tubes. Include a no-toxin control.

-

Incubate all tubes at 37°C for a defined period (e.g., 30-60 minutes) to allow transcription.

-

Stop the reaction by adding a strong acid (e.g., trichloroacetic acid), which precipitates the newly synthesized RNA.

-

Filter the precipitates and wash to remove unincorporated nucleotides.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the percentage of inhibition at each α-amanitin concentration relative to the control and determine the IC50 value.

-

Conclusion

From its isolation in the 1940s to its modern use in antibody-drug conjugates for cancer therapy, α-amanitin has transitioned from a deadly poison to a sophisticated tool of scientific inquiry.[9] The pioneering work of Heinrich and Theodor Wieland not only solved a toxicological mystery but also provided molecular biology with one of its most precise inhibitors. The study of α-amanitin continues to yield insights into the fundamental processes of gene expression and the cellular response to transcriptional stress, cementing its legacy in both toxicology and cell biology.

References

- 1. α-Amanitin - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Fifty years of amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of analogues of amaninamide, an amatoxin from the white Amanita virosa mushroom. | Semantic Scholar [semanticscholar.org]

- 5. Specific inhibition of nuclear RNA polymerase II by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcription in yeast: this compound sensitivity and other properties which distinguish between RNA polymerases I and III - PMC [pmc.ncbi.nlm.nih.gov]

- 7. letstalkacademy.com [letstalkacademy.com]

- 8. Role of DNA-Dependent RNA Polymerase III in the Transcription of the tRNA and 5S RNA Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Photoreactivation of amanitin-inhibited RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchtrend.net [researchtrend.net]

- 13. [Toxicity of this compound on mice in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Transcription in yeast: this compound sensitivity and other properties which distinguish between RNA polymerases I and III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. Chemical tests in mushroom identification - Wikipedia [en.wikipedia.org]

- 20. Amanitins in Wild Mushrooms: The Development of HPLC-UV-EC and HPLC-DAD-MS Methods for Food Safety Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Chemical Structure of Alpha-Amanitin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical structure of alpha-amanitin, a potent cyclic octapeptide toxin. The document details its molecular architecture, the experimental protocols used for its structural elucidation, and its mechanism of action as a highly specific inhibitor of RNA polymerase II. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams.

Core Chemical Structure and Properties

This compound is a bicyclic octapeptide belonging to the amatoxin family of toxins, which are found in several species of the Amanita genus of mushrooms, most notably the death cap (Amanita phalloides).[1] Its intricate structure is responsible for its high affinity and specific binding to eukaryotic RNA polymerase II, leading to the inhibition of messenger RNA synthesis and subsequent cell death.[2]

The molecule consists of eight amino acid residues in a cyclic arrangement, with a crucial inner loop formed by a tryptathionine bridge—a thioether linkage between the tryptophan and cysteine residues.[1] This bicyclic nature imparts significant conformational rigidity to the molecule. Key modified amino acids, including (2S,3R,4R)-4,5-dihydroxy-isoleucine and trans-4-hydroxy-proline, are critical for its potent inhibitory activity.[1]

Molecular and Spectroscopic Data

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ⁴-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.0⁶,¹⁰.0¹⁸,²⁶.0¹⁹,²⁴]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide | PubChem CID 9543442 |

| Chemical Formula | C₃₉H₅₄N₁₀O₁₄S | |

| Molecular Weight | 918.97 g/mol | |

| CAS Number | 23109-05-9 | |

| Appearance | Solid | |

| Solubility | Soluble in water, ethanol, DMSO, DMF, methanol, and acetonitrile. |

Quantitative Structural Data

The precise three-dimensional structure of this compound in complex with RNA polymerase II has been determined by X-ray crystallography (PDB ID: 1K83).[1][3] This has provided invaluable insights into its mechanism of action. While a comprehensive list of all bond lengths, angles, and dihedrals is extensive and contained within the PDB file, the following table summarizes key structural parameters of the core bicyclic structure. Researchers can obtain the full set of coordinates and structural information directly from the Protein Data Bank.

| Parameter | Description | Typical Values (Å or °) |

| Peptide Bonds | The C-N bond length within the amide linkages of the octapeptide backbone. | ~1.33 Å |

| Tryptathionine Bridge | The C-S-C linkage forming the inner ring between tryptophan and cysteine. | C-S: ~1.8 Å, S-C: ~1.8 Å |

| Alpha-Carbon Geometry | Tetrahedral geometry around the alpha-carbons of the amino acid residues. | Bond angles ~109.5° |

| Dihedral Angles (φ, ψ) | Ramachandran angles defining the conformation of the peptide backbone. | Varies for each residue, contributing to the overall fold. |

Experimental Protocols for Structural Elucidation and Analysis

The determination of this compound's complex structure has relied on a combination of sophisticated analytical techniques.

X-Ray Crystallography of this compound in Complex with RNA Polymerase II

The following protocol is a generalized methodology based on the successful crystallization of the this compound-RNA polymerase II complex.[1]

-

Protein Purification : Purify RNA polymerase II from a suitable eukaryotic source (e.g., Saccharomyces cerevisiae) using established chromatographic techniques to achieve high purity.

-

Crystallization : Grow crystals of RNA polymerase II using vapor diffusion (hanging or sitting drop) methods. This involves mixing the purified protein with a precipitant solution and allowing it to equilibrate, leading to the formation of ordered crystals.

-

Soaking : Transfer the grown crystals to a cryoprotectant solution containing a saturating concentration of this compound (e.g., 50 µg/mL).[1] Allow the crystals to soak for a sufficient period (e.g., one week) to ensure complete binding of the toxin.[1]

-

Data Collection : Flash-freeze the soaked crystals in liquid nitrogen and mount them on a goniometer. Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source, and collect diffraction data as the crystal is rotated.[1]

-

Structure Determination and Refinement : Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem using molecular replacement with a known model of RNA polymerase II. Build the model of this compound into the resulting electron density map and refine the entire structure to obtain the final atomic coordinates.[1]

NMR Spectroscopy for Conformational Analysis in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in confirming that the conformation of this compound in solution is similar to that observed in the crystalline state.

-

Sample Preparation : Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

1D NMR Spectra Acquisition : Acquire one-dimensional ¹H and ¹³C NMR spectra to identify the chemical shifts of the protons and carbons in the molecule.

-

2D NMR Experiments : Perform a series of two-dimensional NMR experiments to establish connectivity and spatial relationships between atoms. This includes:

-

COSY (Correlation Spectroscopy) : To identify scalar-coupled protons (protons on adjacent carbons).

-

TOCSY (Total Correlation Spectroscopy) : To identify all protons within a spin system (i.e., within an amino acid residue).

-

HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range correlations between protons and carbons, which is crucial for sequencing the peptide and identifying the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify protons that are close in space, providing key information about the three-dimensional folding of the peptide.

-

-

Structure Calculation : Use the distance and dihedral angle restraints derived from the NMR data as input for molecular modeling software to calculate a family of structures consistent with the experimental data.

Purification of this compound from Amanita phalloides

The following is a representative protocol for the extraction and purification of this compound from its natural source.

-

Extraction : Homogenize fresh or dried Amanita phalloides mushrooms in an extraction buffer (e.g., methanol/water/formic acid).[4]

-

Solid-Phase Extraction (SPE) : Pass the crude extract through a solid-phase extraction cartridge (e.g., Oasis HLB) to remove interfering substances and concentrate the amatoxins.[4]

-

Preparative High-Performance Liquid Chromatography (HPLC) : Perform preparative reverse-phase HPLC on the concentrated extract. Use a C18 column and a gradient of an appropriate mobile phase (e.g., water/acetonitrile with a modifier like formic acid) to separate the different amatoxins.[5][6]

-

Fraction Collection and Analysis : Collect the fractions corresponding to the this compound peak, which can be identified by its characteristic retention time and UV absorbance.

-

Purity Assessment : Analyze the purity of the collected fraction using analytical HPLC. Lyophilize the pure fraction to obtain this compound as a solid.

Mechanism of Action: Inhibition of RNA Polymerase II

This compound exerts its potent toxicity by specifically binding to the largest subunit of RNA polymerase II (RPB1).[2] This binding does not occur at the active site for nucleotide addition but rather at a site that is critical for the enzyme's translocation along the DNA template.[1]

The toxin inserts into a pocket near the "bridge helix" of the enzyme, a flexible domain that is essential for the movement of the DNA and RNA through the polymerase during transcription.[1] The binding of this compound restricts the movement of this bridge helix, thereby physically blocking the translocation of the polymerase and halting the elongation of the nascent mRNA chain.[1]

Signaling Pathway: Transcription Inhibition

The following diagram illustrates the inhibition of the transcription elongation pathway by this compound.

Caption: Inhibition of RNA Polymerase II by this compound.

Experimental Workflow: In Vitro Transcription Inhibition Assay

This diagram outlines a typical workflow for assessing the inhibitory activity of this compound on RNA polymerase II in a cell-free system.

Caption: Workflow for an in vitro transcription inhibition assay.

References

- 1. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cryo-EM structure of a mammalian RNA polymerase II elongation complex inhibited by α-amanitin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. Amanitins in Wild Mushrooms: The Development of HPLC-UV-EC and HPLC-DAD-MS Methods for Food Safety Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Alpha-Amanitin Binding Site on the RPB1 Subunit of RNA Polymerase II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-Amanitin, a cyclic octapeptide toxin from the Amanita genus of mushrooms, is a potent and highly specific inhibitor of eukaryotic RNA polymerase II (Pol II). Its mechanism of action involves binding to the largest subunit of Pol II, RPB1, thereby stalling transcription. This technical guide provides a comprehensive overview of the this compound binding site on the RPB1 subunit, detailing the structural basis of the interaction, the mechanism of inhibition, and the experimental protocols used to elucidate these findings. Quantitative binding data are summarized, and key molecular interactions are visualized to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to this compound and RNA Polymerase II

Eukaryotic transcription of protein-coding genes is exclusively carried out by RNA polymerase II, a multi-subunit enzyme. The largest subunit, RPB1, forms a major part of the enzyme's catalytic core.[1] this compound is a powerful tool for studying transcription due to its high specificity for Pol II.[2] It binds with high affinity to RPB1, leading to a near-complete cessation of mRNA synthesis.[3][4] This potent inhibitory activity is also the cause of its extreme toxicity.[5] Understanding the precise nature of the this compound-RPB1 interaction is crucial for both fundamental research into transcription and for the development of novel therapeutics, including antibody-drug conjugates where this compound is used as a payload.

The this compound Binding Site on RPB1

Structural studies, primarily X-ray crystallography and cryo-electron microscopy, have revealed the intricate details of the this compound binding pocket on the RPB1 subunit.[6][7] The toxin nestles in a cavity located beneath the "bridge helix" and adjacent to the "funnel" region of RPB1.[6][8] This strategic location is critical to its inhibitory function.

Key Interacting Regions of RPB1

The binding site is predominantly formed by two key structural elements of the RPB1 subunit:

-

The Bridge Helix: This highly conserved and flexible α-helix spans the active site cleft of Pol II.[1][6] Its movement is essential for the translocation of the DNA template and RNA transcript after each nucleotide addition.[1][6]

-

The Funnel Region: This region, adjacent to the bridge helix, contributes to the formation of the binding pocket and provides additional contact points for the toxin.[6][8]

-

The Trigger Loop: While not a primary binding site, the conformation of the trigger loop, another mobile element crucial for nucleotide incorporation, is affected by this compound binding.[7][9]

Specific Amino Acid Interactions

Several key amino acid residues within these regions of RPB1 form direct and indirect interactions with this compound. These interactions, primarily hydrogen bonds and hydrophobic contacts, are responsible for the high-affinity binding.[6][7]

Table 1: Key RPB1 Residues Interacting with this compound (Yeast S. cerevisiae Pol II)

| RPB1 Residue | Region | Interaction with this compound | Reference |

| Gln-A768 | Funnel | Indirectly hydrogen bonds with 4,5-dihydroxyisoleucine 3 via His-A816. | [6] |

| His-A816 | Bridge Helix | Forms a hydrogen bond with Gln-A768, which in turn interacts with the toxin. | [6] |

| Glu-A822 | Bridge Helix | Forms a strong hydrogen bond with hydroxyproline (B1673980) 2 of this compound. | [6] |

Note: The residue numbering corresponds to Saccharomyces cerevisiae RPB1.

Mechanism of Transcriptional Inhibition

This compound's inhibition of Pol II is not a simple competitive blocking of the active site. Instead, it acts as a molecular "wedge," preventing the conformational changes necessary for transcriptional elongation.[6][9]

-

Binding to the Bridge Helix: The toxin binds to the underside of the bridge helix, effectively "buttressing" it and restricting its flexibility.[6][8]

-

Impeding Translocation: The movement of the bridge helix is critical for the translocation of the DNA and RNA strands through the polymerase after a nucleotide is added. By locking the bridge helix in a specific conformation, this compound prevents this translocation, halting the polymerase's movement along the DNA template.[1][6]

-

No Effect on Nucleotide Entry: Importantly, this compound binding does not prevent the entry of nucleoside triphosphates (NTPs) into the active site, and a single phosphodiester bond can still be formed.[6] However, the subsequent translocation required for the next round of nucleotide addition is blocked.[6]

-

Trigger Loop Entrapment: The binding of this compound also traps the trigger loop, a mobile element that swings into the active site to facilitate nucleotide incorporation. This further contributes to the impairment of both nucleotide addition and translocation.[9]

In living cells, the binding of this compound to RPB1 can also trigger the ubiquitination and subsequent proteasomal degradation of the subunit, leading to an irreversible inhibition of transcription.[3][10]

Quantitative Binding Data

The affinity of this compound for Pol II varies between species, which is attributed to differences in the amino acid sequences of the RPB1 subunit. Mammalian Pol II exhibits a significantly higher affinity for the toxin than yeast Pol II.[7]

Table 2: Dissociation and Inhibition Constants of this compound

| Enzyme Source | Constant | Value | Reference |

| Mammalian Pol II | Ki | 3-4 nM | [10] |

| Mammalian Pol II | Kd | ~10-9 M | [4] |

| Yeast (S. cerevisiae) Pol II | Affinity | Micromolar (µM) range | [7] |

| Amanita hygroscopica Pol II | Ki | 2.0 x 10-3 M | [11] |

| Amanita suballiacea Pol II | Ki | 3.3 x 10-3 M | [11] |

| Amanita brunnescens Pol II | Ki | 9.8 x 10-6 M | [11] |

| Amanita alliacea Pol II | Ki | 10.0 x 10-6 M | [11] |

| Mutant CHO cells (Amal) | Inhibition Constant | ~800-fold higher than wild-type | [12] |

The higher affinity in mammals is partly due to additional hydrogen bonds formed between this compound and metazoan-specific residues in the binding pocket, such as Ser782 in mammalian RPB1 (corresponding to Ala759 in yeast).[7]

Experimental Protocols

The elucidation of the this compound binding site and its mechanism of action has relied on several key experimental techniques.

X-ray Crystallography of the Pol II-Alpha-Amanitin Complex

This technique provides high-resolution structural information of the protein-ligand complex.

Methodology:

-

Protein Purification: RNA Polymerase II is purified from a suitable source (e.g., yeast, mammalian cells).

-

Co-crystallization or Soaking:

-

Co-crystallization: Purified Pol II is mixed with a molar excess of this compound and subjected to crystallization screening to find conditions that yield well-diffracting crystals of the complex.[13]

-

Soaking: Pre-formed crystals of apo-Pol II are transferred to a solution containing this compound, allowing the toxin to diffuse into the crystal and bind to the polymerase.[13]

-

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are recorded.[14][15]

-

Structure Determination: The diffraction data are processed to calculate an electron density map. The known structure of Pol II is fitted into this map, and the structure of this compound is then built into the remaining electron density.[6][14]

-

Refinement: The model of the complex is refined to improve its agreement with the experimental data.[6]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful alternative and complementary technique to X-ray crystallography, particularly for large and flexible complexes like Pol II.

Methodology:

-

Complex Formation: Purified Pol II is incubated with this compound to form the complex.

-

Grid Preparation: A small volume of the sample is applied to an EM grid, which is then rapidly plunge-frozen in liquid ethane. This traps the complexes in a thin layer of vitreous ice.[16]

-

Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of images of the individual particles in different orientations.[16]

-

Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the Pol II-Alpha-Amanitin complex.[7][16]

-

Model Building: An atomic model of the complex is built into the cryo-EM density map.[7]

Site-Directed Mutagenesis

This technique is used to probe the functional importance of specific amino acid residues in the binding pocket and to study the basis of this compound resistance.

Methodology:

-

Mutant Design: Based on structural data, specific residues in the RPB1 gene are selected for mutation (e.g., to an amino acid that would disrupt a hydrogen bond or cause a steric clash).[7]

-

Generation of Mutant RPB1: The mutation is introduced into an this compound-resistant version of the RPB1 gene.[17][18]

-

Cellular Expression: The mutant, resistant RPB1 is expressed in cells.

-

Phenotypic Analysis: The endogenous, wild-type Pol II is inhibited with this compound, allowing the functional properties of the mutant Pol II to be studied in isolation.[17][18]

-

Biochemical Assays: The mutant Pol II can be purified, and its binding affinity for this compound can be determined using in vitro assays to quantify the effect of the mutation.[4]

Implications for Drug Development

The detailed understanding of the this compound binding site on RPB1 has significant implications for drug development:

-

Rational Design of Amanitin-Based Therapeutics: Knowledge of the key interactions allows for the rational design of modified amanitins (B175416) with altered properties, such as improved stability or cell permeability, for use in antibody-drug conjugates (ADCs).

-

Development of Novel Transcription Inhibitors: The binding pocket represents a validated target site for the development of novel small-molecule inhibitors of Pol II, which could have applications in oncology and other therapeutic areas.

-

Understanding Drug Resistance: Mutations in the RPB1 binding pocket are a known mechanism of resistance to this compound.[7] This knowledge is critical for anticipating and potentially overcoming resistance to amanitin-based drugs.

Conclusion

The binding of this compound to the RPB1 subunit of RNA Polymerase II is a well-characterized example of potent and specific enzyme inhibition. Through a combination of structural biology, biochemistry, and genetics, a detailed picture of the binding site and the mechanism of action has emerged. This knowledge not only provides fundamental insights into the process of transcription but also serves as a critical foundation for the development of novel therapeutic agents that target this essential cellular machinery. Continued research in this area will undoubtedly lead to further refinements in our understanding and the creation of more effective and targeted therapies.

References

- 1. chem.uwec.edu [chem.uwec.edu]

- 2. letstalkacademy.com [letstalkacademy.com]

- 3. In vivo degradation of RNA polymerase II largest subunit triggered by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Detailed Eukaryotic Description [chem.uwec.edu]

- 6. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cryo-EM structure of a mammalian RNA polymerase II elongation complex inhibited by α-amanitin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Structural basis of transcription inhibition by this compound and implications for RNA polymerase II translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. This compound-resistant RNA polymerase II from carpophores of Amanita species accumulating amatoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 16. Preparation of RNA Polymerase Complexes for Their Analysis by Single-Particle Cryo-Electron Microscopy - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Prolonged α-amanitin treatment of cells for studying mutated polymerases causes degradation of DSIF160 and other proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. "Prolonged α-amanitin treatment of cells for studying mutated polymeras" by David C. Tsao, Noh Jin Park et al. [scholarexchange.furman.edu]

A Technical Guide to the Structural Basis of Alpha-Amanitin Inhibition of RNA Polymerase II

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Alpha-Amanitin (α-Amanitin) is a cyclic octapeptide toxin found in several species of Amanita mushrooms, most notably the "death cap" (Amanita phalloides). It is a potent and highly specific inhibitor of eukaryotic RNA polymerase II (Pol II), the enzyme responsible for transcribing all protein-coding genes into messenger RNA (mRNA). Ingestion of α-Amanitin leads to severe liver and kidney damage, which is often fatal. The toxin's high affinity and specificity for Pol II have made it an invaluable tool in molecular biology for studying transcription and, more recently, a payload for antibody-drug conjugates (ADCs) in cancer therapy.[1][2][3] This guide provides an in-depth analysis of the structural and molecular interactions that form the basis of α-Amanitin's potent inhibitory activity against Pol II.

The Molecular Mechanism of Inhibition

The inhibitory action of α-Amanitin is not on substrate binding or the catalytic act of phosphodiester bond formation, but on the mechanical process of transcription elongation.[4][5][6] Structural and biochemical studies have converged on a clear mechanism:

-

Binding to the Pol II Funnel: α-Amanitin binds within a deep, funnel-shaped cavity in the Pol II enzyme complex, near the active site.[1][4]

-

Immobilization of the Bridge Helix: The toxin's primary interaction is with a critical structural element called the "bridge helix" (BH), an α-helix spanning the cleft between the two largest Pol II subunits, Rpb1 and Rpb2.[4][7][8] By forming a network of hydrogen bonds, α-Amanitin effectively locks the bridge helix into a fixed position.[1][4][8]

-

Blocking Translocation: The bridge helix must be flexible, undergoing conformational changes to facilitate the translocation of the DNA template and newly synthesized RNA strand through the active site after each nucleotide addition.[4][9][10] By preventing the movement of the bridge helix, α-Amanitin stalls this translocation process.[4][6][8]

-

Trapping the Trigger Loop: The toxin also makes contact with and traps the "trigger loop" (TL), another mobile element essential for catalysis and translocation.[11][12][13] This further stabilizes a translocation-incompetent state of the enzyme.

The result is a dramatic reduction in the rate of transcription elongation, from several thousand to just a few nucleotides per minute, effectively halting mRNA synthesis.[4][8]

Structural Basis of the Pol II-Amanitin Interaction

High-resolution structures from X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided a detailed atomic picture of the α-Amanitin binding interface.[4][14][15]

The binding pocket for α-Amanitin is located beneath the bridge helix and is formed primarily by residues from the largest subunit, Rpb1, with some contribution from Rpb2.[4][7][16] The toxin sits (B43327) snugly in this pocket, making extensive contacts that stabilize the complex.

Key Intermolecular Interactions

The stability of the Pol II-α-Amanitin complex is derived from a series of specific hydrogen bonds and van der Waals contacts. The structure of the yeast Pol II complexed with α-Amanitin (PDB ID: 1K83) was foundational in identifying these interactions.[4][17]

A crucial interaction is a strong hydrogen bond between the hydroxyl group of Hydroxyproline 2 (Hyp2) on α-Amanitin and the side chain of Glutamate 822 (Glu-A822) in the Rpb1 bridge helix.[4] An indirect hydrogen-bonding network also connects Dihydroxyisoleucine 3 (Ile(OH)₂)³ of the toxin to Histidine 816 (His-A816) of the bridge helix via a bridging glutamine residue (Gln-A768).[4] These interactions effectively "buttress" the bridge helix, preventing its required movement for translocation.[4]

dot

Caption: Key interactions between α-Amanitin and RNA Polymerase II leading to inhibition of translocation.

Quantitative Data on Pol II-Amanitin Binding

The affinity of α-Amanitin for Pol II varies significantly across different species, which is explained by subtle differences in the amino acid sequence of the binding pocket. Mammalian Pol II exhibits a much higher affinity for the toxin than its yeast counterpart.

Table 1: Species-Dependent Binding Affinities

| Organism/Enzyme | Binding Affinity (K_d or K_i) | Comments | Reference |

| Mammalian Pol II | Nanomolar (nM) range (~10⁻⁹ M) | High sensitivity due to additional contacts in the binding pocket. | [2][13][14][18] |

| Yeast (S. cerevisiae) Pol II | Micromolar (µM) range | ~3000 times lower affinity than mammalian Pol II. | [13][14][18][19] |

| Wheat-germ Pol II | Half-maximal inhibition at 0.04 µg/ml | Consistent with high sensitivity in higher plants. | [20][21] |

Table 2: Key Interacting Residues and Distances (Yeast Pol II - PDB: 1K83)

| α-Amanitin Residue | Pol II Subunit | Pol II Residue | Interaction Type | Distance (Å) | Reference |

| Hydroxyproline 2 (Hyp) | Rpb1 (Bridge Helix) | Glu822 | Hydrogen Bond | ~2.8 | [4] |

| 4,5-Dihydroxyisoleucine 3 (DHIle) | Rpb1 | Gln768 | Hydrogen Bond | ~2.8 | [4] |

| Gln768 (bridging) | Rpb1 (Bridge Helix) | His816 | Hydrogen Bond | ~3.1 | [4] |

| Tryptophan 4 (Trp(OH)) | Rpb1 | Arg726 | van der Waals | < 4.0 | [4][16] |

| Isoleucine 6 (Ile) | Rpb1 | Ala819, Thr821 | van der Waals | < 4.0 | [4][16][22] |

Note: Distances are approximate based on crystallographic data and represent a snapshot of the molecular interaction.

Experimental Protocols

The structural and functional understanding of α-Amanitin inhibition has been built upon several key experimental techniques.

X-ray Crystallography of the Pol II-Amanitin Complex

This protocol is based on the methodology used to solve the 2.8 Å resolution structure of the yeast Pol II-α-Amanitin complex.[7]

-

Protein Purification: Yeast RNA Polymerase II is purified from Saccharomyces cerevisiae cultures using a combination of chromatography techniques to achieve high purity.

-

Crystallization: Crystals of the purified Pol II are grown using vapor diffusion methods under specific buffer and precipitant conditions.

-

Soaking: The grown Pol II crystals are transferred to a cryoprotectant solution containing a saturating concentration of α-Amanitin (e.g., 50 µg/ml).[7] The crystals are soaked for an extended period (e.g., one week) to allow the toxin to diffuse into the crystal lattice and bind to the enzyme.[7]

-

Cryo-cooling: The soaked crystals are flash-frozen in liquid nitrogen to prevent radiation damage during X-ray exposure.

-

Data Collection: X-ray diffraction data are collected at a synchrotron source.[7] The crystal is rotated in the X-ray beam to capture a complete diffraction pattern.

-

Structure Solution and Refinement: The structure is solved using molecular replacement with a known Pol II structure as a search model. The resulting electron density map is interpreted to build a model of the complex, including the bound α-Amanitin, which is then refined to fit the experimental data.[7]

Cryo-Electron Microscopy (Cryo-EM) of the Mammalian Pol II-Amanitin Complex

This protocol is based on the methodology for determining the structure of the mammalian Pol II elongation complex inhibited by α-Amanitin.[13][14]

-

Complex Assembly: A stable mammalian Pol II elongation complex is assembled in vitro using purified Pol II, a DNA template with a mismatched bubble, and a short RNA primer.

-

Inhibitor Addition: α-Amanitin is added to the assembled elongation complex and incubated to ensure complete binding.

-

Vitrification: A small volume of the sample is applied to a cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane. This traps the complexes in a thin layer of vitreous (non-crystalline) ice.

-

Data Acquisition: The frozen grid is imaged in a transmission electron microscope equipped with a direct electron detector. Thousands of movies are recorded to capture images of individual Pol II-Amanitin particles in different orientations.

-

Image Processing: The movies are processed to correct for beam-induced motion. Individual particle images are picked, classified into different 2D views, and then used to reconstruct a 3D electron density map of the complex.

-

Model Building and Refinement: An atomic model of the mammalian Pol II-Amanitin complex is built into the cryo-EM density map and refined. This provides a high-resolution view of the toxin bound to its native metazoan target.[13][14][23]

In Vitro Transcription Elongation Assay

This biochemical assay measures the direct inhibitory effect of α-Amanitin on the enzymatic activity of Pol II.[20][21]

-

Reaction Setup: A reaction mixture is prepared containing purified Pol II, a DNA template (e.g., poly[d(A-T)]), an RNA primer (e.g., UpA), and a mixture of nucleoside triphosphates (NTPs), one of which is radioactively labeled (e.g., [α-³²P]UTP).

-

Inhibitor Titration: Parallel reactions are set up with increasing concentrations of α-Amanitin (e.g., from 0 to 10 µg/ml). A control reaction with no inhibitor is included.

-

Reaction Initiation and Incubation: The transcription reaction is initiated by adding the enzyme or NTPs and incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Quenching and Precipitation: The reaction is stopped by adding a quenching buffer (e.g., containing EDTA). The newly synthesized, radioactively labeled RNA is precipitated using trichloroacetic acid (TCA).

-

Quantification: The precipitated RNA is collected on a filter, and the incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of incorporated radioactivity is plotted against the concentration of α-Amanitin. The data can be used to determine the IC₅₀ (half-maximal inhibitory concentration) of the toxin.[20][21]

dot

Caption: Workflow for determining the structure of the Pol II-Amanitin complex via two primary methods.

Conclusion

The inhibition of RNA Polymerase II by α-Amanitin is a classic example of non-competitive inhibition, where the inhibitor binds to a site distant from the active site to allosterically prevent a critical mechanical step in the enzyme's catalytic cycle. The structural basis for this inhibition is exceptionally well-defined, centering on the toxin's ability to bind a pocket near the active site and physically restrain the flexible bridge helix and trigger loop. This immobilization prevents the translocation of the nucleic acid scaffold, thereby halting transcription elongation. The detailed knowledge of this interaction continues to inform fundamental research in transcription and drives the development of novel α-Amanitin-based therapeutics.

References

- 1. Effect of this compound [chem.uwec.edu]

- 2. academic.oup.com [academic.oup.com]

- 3. Meeting key synthetic challenges in amanitin synthesis with a new cytotoxic analog: 5′-hydroxy-6′-deoxy-amanitin - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04150E [pubs.rsc.org]

- 4. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution | Semantic Scholar [semanticscholar.org]

- 6. chem.uwec.edu [chem.uwec.edu]

- 7. pnas.org [pnas.org]

- 8. Effects of Amanitin on Transcription [chem.uwec.edu]

- 9. Dynamics of bridge helix bending in RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. [PDF] Structural basis of transcription inhibition by α-amanitin and implications for RNA polymerase II translocation | Semantic Scholar [semanticscholar.org]

- 12. Structural basis of transcription inhibition by this compound and implications for RNA polymerase II translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cryo-EM structure of a mammalian RNA polymerase II elongation complex inhibited by α-amanitin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cryo-EM structure of a mammalian RNA polymerase II elongation complex inhibited by α-amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural basis of transcription: this compound-RNA polymerase II cocrystal at 2.8 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. rcsb.org [rcsb.org]

- 18. researchgate.net [researchgate.net]

- 19. Cryo-EM structure of a mammalian RNA polymerase II elongation complex inhibited by α-amanitin | Semantic Scholar [semanticscholar.org]

- 20. portlandpress.com [portlandpress.com]

- 21. Studies on the inhibition by this compound of single-step addition reactions and productive RNA synthesis catalysed by wheat-germ RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A beta-turn in this compound is the most important structural feature for binding to RNA polymerase II and three monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. rcsb.org [rcsb.org]

α-Amanitin's Selective Inhibition of Eukaryotic RNA Polymerases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Amanitin, a cyclic octapeptide toxin isolated from the Amanita phalloides mushroom, is a potent and highly selective inhibitor of eukaryotic RNA polymerases. This selectivity has made it an invaluable tool in molecular biology for differentiating between the activities of the various RNA polymerase isoforms and serves as a critical area of study in toxicology and drug development. This technical guide provides an in-depth overview of α-Amanitin's differential effects on RNA Polymerase I, II, and III, the molecular basis for this selectivity, quantitative inhibition data, and detailed protocols for key experimental assays.

Introduction: The Differential Sensitivity of Eukaryotic RNA Polymerases

Eukaryotic cells possess three distinct nuclear RNA polymerases, each responsible for transcribing different classes of genes. Their sensitivity to α-Amanitin is a key distinguishing feature:

-

RNA Polymerase I (Pol I): Responsible for transcribing most ribosomal RNA (rRNA) genes, Pol I is insensitive to α-Amanitin.[1]

-

RNA Polymerase II (Pol II): Tasked with synthesizing messenger RNA (mRNA) and most small nuclear RNAs (snRNAs), Pol II is highly sensitive to α-Amanitin, with inhibition occurring at very low concentrations.[1][2]

-

RNA Polymerase III (Pol III): This enzyme synthesizes transfer RNA (tRNA), 5S rRNA, and other small RNAs. Its sensitivity to α-Amanitin is intermediate, requiring significantly higher concentrations for inhibition compared to Pol II.[1][2]

This differential sensitivity allows researchers to dissect the transcriptional contributions of each polymerase in various cellular processes.

Molecular Mechanism of Inhibition

The high-affinity interaction between α-Amanitin and RNA Polymerase II is the basis for its potent inhibitory effect. The toxin binds to the largest subunit of RNA Polymerase II, RPB1, near the enzyme's active site.[2] This binding event does not prevent the initial formation of a phosphodiester bond but rather interferes with the translocation of the polymerase along the DNA template.[3][4]

α-Amanitin interacts with the "bridge helix" and "trigger loop" of RPB1, two mobile elements critical for the translocation step that follows nucleotide incorporation.[5] By locking these elements in a specific conformation, α-Amanitin effectively stalls the polymerase, preventing it from moving forward to the next nucleotide position.[5] This leads to a dramatic reduction in the rate of transcription, from thousands to just a few nucleotides per minute.[4]

The structural differences in the α-Amanitin binding pocket among the three polymerases account for their differential sensitivities.[1] RNA Polymerase I lacks the specific residues necessary for high-affinity binding, rendering it resistant.[1] While RNA Polymerase III can be inhibited, its binding affinity for the toxin is significantly lower than that of RNA Polymerase II.[1]

Mutations within the RPB1 subunit can confer resistance to α-Amanitin. These mutations often cluster in the region that forms the α-Amanitin binding pocket, altering the interaction with the toxin.[6]

Quantitative Inhibition Data

The following table summarizes the concentrations of α-Amanitin required for the inhibition of eukaryotic RNA polymerases from various organisms.

| RNA Polymerase Isoform | Organism/Cell Type | Inhibition Value (IC50 or Concentration for 50% Inhibition) | Reference(s) |

| RNA Polymerase I | Yeast | 600 µg/mL | [7] |

| RNA Polymerase I | Vertebrates | Insensitive | [2][8] |

| RNA Polymerase II | Wheat Germ | 0.04 µg/mL | [3][4] |

| RNA Polymerase II | Yeast | 1.0 µg/mL | [7] |

| RNA Polymerase II | Mammalian (in vitro) | Ki = 3–4 nM | [9] |

| RNA Polymerase II | Mammalian (in cells) | Effective at ≥ 2 µg/mL | [9] |

| RNA Polymerase III | Yeast | > 1 mg/mL | [7] |

| RNA Polymerase III | Vertebrates | ~100-fold less sensitive than Pol II | [9] |

Experimental Protocols

In Vitro Transcription Assay to Determine α-Amanitin Sensitivity

This protocol allows for the direct measurement of α-Amanitin's effect on the activity of purified or partially purified RNA polymerases.

Materials:

-

Purified RNA Polymerase I, II, or III

-

Linear DNA template containing a known promoter for the specific polymerase

-

Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)

-

α-[³²P]-UTP or other radiolabeled NTP

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 10 mM DTT, 2 mM spermidine)

-

α-Amanitin stock solution

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a series of transcription reaction mixes, each containing the transcription buffer, DNA template, and non-radioactive NTPs.

-

Add varying concentrations of α-Amanitin to the reaction tubes. Include a no-amanitin control.

-

Pre-incubate the reactions at the optimal temperature for the polymerase (e.g., 30°C for yeast, 37°C for mammalian) for 10-15 minutes to allow for α-Amanitin binding.

-

Initiate the transcription reaction by adding the RNA polymerase and α-[³²P]-UTP to each tube.

-

Incubate the reactions for a defined period (e.g., 30-60 minutes) at the optimal temperature.

-

Stop the reactions by adding the stop solution.

-

To quantify the incorporated radioactivity, spot an aliquot of each reaction onto a glass fiber filter.

-

Precipitate the newly synthesized RNA by immersing the filters in cold 5-10% TCA.

-

Wash the filters several times with cold TCA and then with ethanol (B145695) to remove unincorporated nucleotides.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the α-Amanitin concentration to determine the IC50 value.

Nuclear Run-On Assay

This assay measures the activity of transcriptionally engaged RNA polymerases in isolated nuclei, providing a more in vivo-like context.[10]

Materials:

-

Cultured cells

-

Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl₂, 0.5% NP-40)

-

Nuclear storage buffer (e.g., 50 mM Tris-HCl pH 8.3, 40% glycerol, 5 mM MgCl₂, 0.1 mM EDTA)

-

2x Reaction buffer (e.g., 10 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 300 mM KCl, 1 mM each of ATP, GTP, CTP)

-

α-[³²P]-UTP

-

α-Amanitin

-

DNase I (RNase-free)

-

Proteinase K

-

RNA extraction reagents (e.g., TRIzol)

-

Gene-specific DNA probes immobilized on a membrane

Procedure:

-

Harvest cultured cells and lyse them in a hypotonic lysis buffer to release the nuclei.

-

Isolate the nuclei by centrifugation and resuspend them in nuclear storage buffer.

-

Set up two reactions per sample: one with and one without a high concentration of α-Amanitin (e.g., 1-2 µg/mL) to specifically inhibit Pol II.

-

Add the 2x reaction buffer and α-[³²P]-UTP to the isolated nuclei.

-

Incubate at 30°C for a short period (5-30 minutes) to allow the engaged polymerases to extend the nascent transcripts.

-

Stop the reaction and digest the DNA template with DNase I.

-

Degrade proteins by adding Proteinase K.

-

Isolate the radiolabeled nascent RNA using an appropriate RNA extraction method.

-

Hybridize the labeled RNA to a membrane containing immobilized DNA probes for genes of interest.

-

Wash the membrane to remove non-specifically bound RNA.

-

Detect the radioactive signal using autoradiography or a phosphorimager. The difference in signal between the untreated and α-Amanitin-treated samples represents the contribution of RNA Polymerase II to the transcription of the target genes.[10]

Cell-Based Assay for α-Amanitin Activity using RT-qPCR

This method assesses the inhibitory effect of α-Amanitin on the transcription of a specific gene within living cells.[11]

Materials:

-

Adherent cell line (e.g., HEK293)

-

Cell culture medium and supplements

-

α-Amanitin stock solution

-

Reagents for RNA extraction (e.g., RNeasy kit)

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR master mix and gene-specific primers for a housekeeping gene and a gene of interest transcribed by Pol II

-

qPCR instrument

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of α-Amanitin concentrations for a specified duration (e.g., 24-48 hours). Include an untreated control.

-

Harvest the cells and extract total RNA.

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Perform qPCR using primers for the gene of interest and a housekeeping gene (as a normalization control).

-

Calculate the relative expression of the gene of interest in the treated samples compared to the untreated control.

-

Plot the percentage of inhibition of gene expression against the α-Amanitin concentration to determine the cellular IC50.

Visualizing Workflows and Mechanisms

Mechanism of α-Amanitin Inhibition of RNA Polymerase II

Caption: α-Amanitin binds to RNA Polymerase II, preventing translocation and stalling transcription.

Experimental Workflow for In Vitro Transcription Assay

Caption: A stepwise workflow for determining the IC50 of α-Amanitin using an in vitro transcription assay.

Logical Relationship of Polymerase Sensitivity

Caption: The differential sensitivity of RNA Polymerases I, II, and III to α-Amanitin.

Conclusion

The selective inhibition of eukaryotic RNA polymerases by α-Amanitin provides a powerful means to investigate the complexities of gene expression. Understanding the molecular basis of this selectivity, coupled with robust experimental methodologies, is crucial for researchers in fundamental biology and for professionals engaged in the development of novel therapeutics that may target transcription. The protocols and data presented in this guide offer a comprehensive resource for the effective use of α-Amanitin as a research tool and for understanding its toxicological implications.

References

- 1. Real-Time Quantification of RNA Polymerase Activity using a “Broken Beacon” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. letstalkacademy.com [letstalkacademy.com]

- 3. Studies on the inhibition by alpha-amanitin of single-step addition reactions and productive RNA synthesis catalysed by wheat-germ RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring the Activity of RNA Polymerase [almerja.com]

- 7. Transcription in yeast: this compound sensitivity and other properties which distinguish between RNA polymerases I and III - PMC [pmc.ncbi.nlm.nih.gov]

- 8. letstalkacademy.com [letstalkacademy.com]

- 9. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of the Nuclear Walk-on Methodology to Determine Sites of RNA Polymerase II Initiation and Pausing and Quantify Nascent RNAs in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Inner Workings of a Potent Toxin: A Technical Guide to the Structure-Activity Relationship of Alpha-Amanitin

For Researchers, Scientists, and Drug Development Professionals

Alpha-amanitin, a bicyclic octapeptide from the Amanita phalloides mushroom, is a notoriously potent inhibitor of eukaryotic RNA polymerase II (Pol II). This high-affinity interaction forms the basis of its extreme cytotoxicity and has, in recent years, garnered significant interest for its potential as a payload in antibody-drug conjugates (ADCs) for targeted cancer therapy. Understanding the intricate relationship between its complex structure and biological activity is paramount for the rational design of novel analogs with improved therapeutic indices. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing quantitative data, experimental methodologies, and the key signaling pathways involved in its mechanism of action.

Quantitative Structure-Activity Relationship Data

The inhibitory potency of this compound and its derivatives is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) against RNA polymerase II, as well as by cytotoxicity assays in various cell lines. The following tables summarize key quantitative data from published SAR studies, highlighting the impact of modifications at different positions of the amatoxin scaffold.

| Modification Position | Analog | Modification | RNA Polymerase II Inhibition (Ki or relative activity) | Cytotoxicity (IC50) | Reference |

| Proline-2 (Hyp) | Dideoxy-amanitin | Replacement of hydroxyl group with hydrogen | Significantly reduced activity | >10 µM (CHO cells) | [1] |

| Azido-proline analog | Replacement of hydroxyl with azido (B1232118) group | Similar to this compound | ~5 nM (CHO cells) | [1] | |

| Cyano-proline analog | Replacement of hydroxyl with cyano group | Slightly reduced activity | ~10 nM (CHO cells) | [1] | |

| Isoleucine-3 | S-deoxo[gamma(R)-hydroxy-Ile3]-amaninamide | (R)-configuration of the gamma-hydroxyl group | ~100-fold weaker than gamma-amanitin | Not specified | [2] |

| Tryptophan-4 (Indole Ring) | 5'-hydroxy-6'-deoxy-amanitin | Isomer of the 6'-hydroxyl group | Ki values spread over a greater range compared to IC50 | Nearly as cytotoxic as α-amanitin | [2] |

| General | Beta-amanitin | Aspartic acid instead of asparagine at position 1 | Less toxic than this compound | Significantly reduced viability in HL60 cells | [2] |

Table 1: Structure-Activity Relationship of this compound Analogs - RNA Polymerase II Inhibition and Cytotoxicity. This table illustrates how modifications to the core structure of this compound affect its biological activity. The hydroxyl group of hydroxyproline (B1673980) at position 2 is critical for toxicity.[1] The stereochemistry at isoleucine-3 also plays a significant role in the molecule's inhibitory effect.[2] Modifications to the indole (B1671886) ring of tryptophan-4 can result in analogs with comparable cytotoxicity to the parent compound.[2]

Core Signaling Pathway of this compound-Induced Apoptosis

The primary mechanism of this compound's toxicity is the potent and specific inhibition of RNA polymerase II, a crucial enzyme responsible for transcribing messenger RNA (mRNA) from a DNA template. This inhibition leads to a cascade of cellular events culminating in apoptosis.[3][4]

This compound binds to the bridge helix of RNA polymerase II, a flexible region of the enzyme essential for the translocation of the DNA and RNA strands during transcription.[3] This binding event physically obstructs the movement of the polymerase along the DNA, effectively halting transcription.[3] The subsequent depletion of short-lived mRNAs encoding for essential proteins, including anti-apoptotic factors, triggers a cellular stress response. This response often involves the activation of the tumor suppressor protein p53.[4] Activated p53 can then initiate the intrinsic apoptotic pathway by promoting the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis.[3][4]

Figure 1: this compound Induced Apoptosis Pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurate SAR studies. The following sections provide methodologies for key assays used to evaluate the activity of this compound and its analogs.

In Vitro RNA Polymerase II Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of RNA polymerase II.

Materials:

-

HeLa Scribe® Nuclear Extract in vitro Transcription System (Promega) or similar

-

[α-³²P]GTP or other radiolabeled nucleotide triphosphate

-

Test compounds (this compound analogs) dissolved in an appropriate solvent (e.g., DMSO)

-

Linear DNA template containing a strong Pol II promoter (e.g., adenovirus major late promoter)

-

Scintillation counter and vials

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

Procedure:

-

Prepare transcription reaction mixtures on ice. A typical 25 µL reaction includes:

-

12.5 µL HeLa Nuclear Extract

-

2.5 µL Transcription Buffer (5X)

-

1 µL DNA template (0.5 µg/µL)

-

1 µL of each NTP (ATP, CTP, UTP) at 10 mM

-

1 µL [α-³²P]GTP (10 µCi)

-

Varying concentrations of the test compound (typically from 1 nM to 10 µM). Include a no-inhibitor control and a positive control (this compound).

-

Nuclease-free water to a final volume of 25 µL.

-

-

Incubate the reactions at 30°C for 60 minutes.

-

Stop the reactions by adding 175 µL of stop solution (e.g., 20 mM EDTA, 0.2 M NaCl, 1% SDS, 12.5 µg/mL tRNA).

-

Precipitate the newly synthesized RNA by adding 200 µL of 10% TCA.

-

Incubate on ice for 30 minutes.

-

Collect the precipitated RNA by vacuum filtration onto glass fiber filters.

-

Wash the filters three times with 5% TCA and once with ethanol.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Ki values can be subsequently calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

Figure 2: In Vitro RNA Polymerase II Inhibition Assay Workflow.

Cell Viability (MTT/MTS) Assay

This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cultured cells by measuring metabolic activity.[5][6]

Materials:

-

Human cancer cell line (e.g., HepG2, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds (this compound analogs) dissolved in a suitable solvent

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (e.g., DMSO or a detergent-based solution for MTT)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in complete medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (typically ranging from picomolar to micromolar). Include vehicle-only controls.

-

Incubate the plate for a predetermined period (e.g., 72 hours).

-

Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.

-

Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan (B1609692) product.

-

If using MTT, add 100 µL of solubilization solution to each well and incubate for an additional 2-4 hours, or until the formazan crystals are fully dissolved. This step is not necessary for MTS.

-

Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Figure 3: Cell Viability (MTT/MTS) Assay Workflow.

Conclusion

The structure-activity relationship of this compound is a complex and fascinating field of study. The data clearly indicates that specific structural moieties are indispensable for its high-affinity binding to RNA polymerase II and subsequent cytotoxicity. The development of synthetic routes to this compound and its analogs has opened new avenues for probing these interactions in greater detail.[7][8][9][10][11] This in-depth understanding is critical for the ongoing efforts to harness the potent cell-killing ability of this toxin for therapeutic applications, particularly in the realm of oncology. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing this promising area of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Biochemical Evaluation of this compound Derivatives Containing Analogs of the trans-Hydroxyproline Residue for Potential Use in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New synthetic route for amanitin, a therapeutically interesting mushroom toxin - Advanced Science News [advancedsciencenews.com]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. discovered.ed.ac.uk [discovered.ed.ac.uk]

- 11. A Convergent Total Synthesis of the Death Cap Toxin α‐Amanitin - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Toxicological Profile of Alpha-Amanitin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-Amanitin, a cyclic octapeptide from the Amanita genus of mushrooms, is a potent and highly specific inhibitor of eukaryotic RNA polymerase II. This property, while making it a deadly toxin, also positions it as a valuable tool in molecular biology research and a potential payload for antibody-drug conjugates in cancer therapy. Understanding its in vitro toxicological profile is paramount for both mechanistic studies and therapeutic development. This technical guide provides a comprehensive overview of the in vitro effects of this compound, detailing its mechanism of action, cytotoxicity across various cell lines, and the signaling pathways it perturbs. Detailed experimental protocols for key assays and structured quantitative data are presented to facilitate reproducible research in this area.

Mechanism of Action: Inhibition of RNA Polymerase II

The primary molecular target of this compound is RNA polymerase II (Pol II), the enzyme responsible for transcribing DNA into messenger RNA (mRNA) in eukaryotic cells. This compound binds to the largest subunit of Pol II with high affinity, specifically to the "bridge helix" region. This binding event does not prevent the initial binding of Pol II to DNA or the formation of the first phosphodiester bond, but it sterically hinders the translocation of the polymerase along the DNA template. This effectively stalls transcription, leading to a global decrease in mRNA synthesis and subsequent inhibition of protein production, ultimately culminating in cell death.

The sensitivity of eukaryotic RNA polymerases to this compound varies significantly, a property often exploited in research to differentiate their activities:

-

RNA Polymerase I is insensitive.

-

RNA Polymerase II is highly sensitive.

-

RNA Polymerase III is moderately sensitive.

In Vitro Cytotoxicity

This compound exhibits potent cytotoxicity against a wide range of cell lines in a concentration- and time-dependent manner. The sensitivity of different cell lines can vary, a phenomenon attributed in part to the differential expression of the organic anion transporting polypeptide 1B3 (OATP1B3), which facilitates the cellular uptake of the toxin. Liver-derived (HepG2), stomach-derived (BGC-823), and kidney-derived (HEK-293) cell lines have been shown to be particularly sensitive.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various hematopoietic cell lines after 72 hours of exposure, as determined by an MTS assay.

| Cell Line | Cell Type | IC50 (µM) |

| MV411 | Acute Myeloid Leukemia | 0.59 ± 0.07 |

| THP1 | Acute Monocytic Leukemia | 0.72 ± 0.09 |

| Jurkat | Acute T-cell Leukemia | 0.75 ± 0.08 |

| K562 | Chronic Myelogenous Leukemia | 2.0 ± 0.18 |

| SUDHL6 | Diffuse Large B-cell Lymphoma | 3.6 ± 1.02 |

| HL60 | Acute Promyelocytic Leukemia | 4.5 ± 0.73 |

In primary human CD34+ hematopoietic stem cells, this compound also demonstrated a significant reduction in cell number and colony-forming units, with a calculated IC50 value of 0.71 ± 0.21 µM.

Cellular Effects and Signaling Pathways

Beyond the direct inhibition of transcription, this compound triggers a cascade of cellular events, primarily leading to apoptosis.

Induction of Apoptosis

In vitro studies have consistently demonstrated that this compound induces apoptosis in various cell types, including hematopoietic cells and hepatocytes. This programmed cell death is characterized by classic apoptotic features such as cell shrinkage, membrane blebbing, and DNA fragmentation. The apoptotic process initiated by this compound is largely caspase-dependent.

Apoptotic Signaling Pathway

The inhibition of RNA Polymerase II by this compound acts as a cellular stress signal that can activate the intrinsic apoptotic pathway. A key player in this process is the tumor suppressor protein p53. Upon transcriptional stress, p53 is stabilized and activated. Activated p53 can then influence the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial outer membrane potential, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the toxicological profile of this compound.

Cell Viability and Cytotoxicity Assays